2,3-二氯-5-氟吡啶

描述

Synthesis Analysis

The synthesis of 2,3-Dichloro-5-fluoropyridine and related compounds typically involves halogenation reactions, where specific halogen atoms are introduced to a pyridine ring at designated positions. For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, is synthesized using halogen dance reactions, demonstrating the versatility of halogen-substituted pyridines as intermediates for further chemical modifications (Wu et al., 2022).

Molecular Structure Analysis

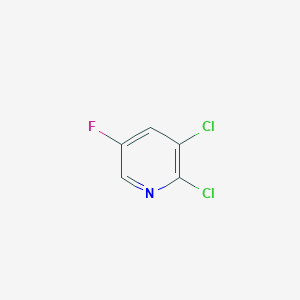

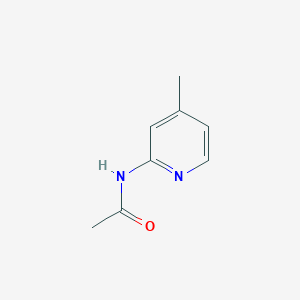

The molecular structure of 2,3-Dichloro-5-fluoropyridine is characterized by the presence of halogen atoms (chlorine and fluorine) attached to the pyridine ring, influencing its electronic and steric properties. These halogens play a critical role in the reactivity and chemical behavior of the molecule, making it a suitable candidate for various organic transformations.

Chemical Reactions and Properties

2,3-Dichloro-5-fluoropyridine undergoes various chemical reactions, leveraging its halogen atoms for nucleophilic substitution reactions (SNAr), cross-coupling reactions, and more. For instance, chemoselective amination of related halogen-substituted pyridines showcases the molecule's ability to participate in catalytic amination, leading to functionalized products suitable for further chemical synthesis (Stroup et al., 2007).

科学研究应用

新型合成方法

2,3-二氯-5-氟吡啶在创新的合成技术中得到应用,例如通过炔烃与叠氮化物在离子液体中进行1,3-偶极环加成反应从而合成1,2,3-三唑。这种方法展示了该化合物在促进产生三唑的反应中的多功能性,而三唑在各种药物应用中具有重要意义(Zhong & Guo, 2010)。

化学反应性和修饰

对卤代吡啶的化学反应性进行的研究,包括2,3-二氯-5-氟吡啶衍生物,已经导致了从常见前体中创建结构多样性的方法的发展。这些方法通过利用基性梯度驱动的异构化来合成各种化合物,突显了该化合物在构建复杂化学结构方面的实用性(Schlosser & Bobbio, 2002)。

合成医学成像示踪剂

该化合物在正电子发射断层扫描(PET)的示踪剂合成中发挥着至关重要的作用,这是一种医学成像技术。研究重点是克服将放射性同位素氟-18引入吡啶环特定位置以增强示踪剂的稳定性和潜力的挑战(Carroll, Nairne, & Woodcraft, 2007)。

新有机反应的发展

发现了脱羧性布莱斯反应及其在合成乙基2,6-二氯-5-氟烟酰基乙酸酯中的应用,展示了该化合物对扩展有机合成反应的技术库的贡献。这突显了其在促进工业和药物感兴趣化合物的高效合成过程中的重要性(Lee et al., 2007)。

增强抗肿瘤活性

尽管与2,3-二氯-5-氟吡啶没有直接关联,但相关研究关于通过使用5-氯-2,4-二羟基吡啶(CDHP)抑制二氢嘧啶脱氢酶活性来增强5-氟尿嘧啶(5-FU)的抗肿瘤活性,展示了吡啶衍生物在药物化学中更广泛背景的意义(Takechi et al., 2002)。

安全和危害

未来方向

Fluoropyridines, such as 2,3-Dichloro-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The interest towards the development of fluorinated chemicals has been steadily increasing . Therefore, it is expected that many novel applications of 2,3-Dichloro-5-fluoropyridine will be discovered in the future .

属性

IUPAC Name |

2,3-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYIQENCPIISLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594380 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-5-fluoropyridine | |

CAS RN |

185985-40-4 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)